Phenol, 2,4,5-trichloro-, formate
Description
Phenol (B47542), 2,4,5-trichloro-, formate (B1220265) is a chlorinated organic ester. It is structurally related to 2,4,5-trichlorophenol (B144370), a compound that has been used as a fungicide and bactericide. nih.govwikipedia.org The study of such esters is often linked to the broader investigation of chlorinated phenols and their derivatives, which are recognized as persistent environmental contaminants. nih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
formic acid;2,4,5-trichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O.CH2O2/c7-3-1-5(9)6(10)2-4(3)8;2-1-3/h1-2,10H;1H,(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMFFEKZOJNZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)O.C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20783782 | |
| Record name | Formic acid--2,4,5-trichlorophenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20783782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33104-36-8 | |
| Record name | Formic acid--2,4,5-trichlorophenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20783782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Derivatization Chemistry of Phenol, 2,4,5 Trichloro , Formate
Established Synthetic Routes to 2,4,5-Trichlorophenol (B144370) Derivatives
The synthesis of "Phenol, 2,4,5-trichloro-, formate" primarily relies on the availability of its precursor, 2,4,5-trichlorophenol. This phenol (B47542) derivative is typically synthesized through the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791) or via a Sandmeyer reaction starting from 2,4,5-trichloroaniline. chemicalbook.comorgsyn.orgwikipedia.orgnih.govgoogle.com The direct chlorination of 2,5-dichlorophenol (B122974) to produce 2,4,5-trichlorophenol is often difficult and results in poor yields. chemicalbook.comorgsyn.org
Direct Esterification of 2,4,5-Trichlorophenol with Formic Acid Derivatives
The most direct and common method for the synthesis of formate (B1220265) esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org In the case of "this compound," this would involve the direct reaction of 2,4,5-trichlorophenol with formic acid.
A highly relevant and detailed procedure has been documented for the synthesis of the isomeric 2,4,6-trichlorophenyl formate, which can be adapted for the 2,4,5-isomer. This established route involves the reaction of the corresponding trichlorophenol with a mixture of formic acid and acetic anhydride (B1165640). orgsyn.org The acetic anhydride serves to activate the formic acid, forming a mixed anhydride which is a more potent acylating agent. Sodium acetate (B1210297) is often added as a catalyst. orgsyn.org
Reaction Scheme for the Synthesis of Trichlorophenyl Formate:
Reactants: 2,4,5-Trichlorophenol, Formic Acid, Acetic Anhydride
Catalyst: Sodium Acetate
Solvent: Toluene
Temperature: The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature. orgsyn.org
This method is advantageous due to the use of readily available and inexpensive reagents.
Alternative Synthetic Methodologies for Formate Ester Formation
While direct esterification is common, other methods for forming formate esters exist. One such alternative is the use of other formylating agents. For instance, N-formylsaccharin has been identified as a stable and reactive CO surrogate that can be used in carbonylation reactions, highlighting the reactivity of activated formyl groups. orgsyn.org Although not a direct synthesis of the formate ester from the phenol, the chemistry of such reagents provides insight into alternative formylation strategies.
Another approach involves the palladium-catalyzed carbonylation of aryl halides using phenyl formate. organic-chemistry.orgrsc.org This reaction demonstrates the use of a formate ester as both a source of carbon monoxide and a nucleophilic phenol. orgsyn.orgorganic-chemistry.orgrsc.org While this is typically used to synthesize other esters, it underscores the reactivity of the formate group.
Novel Approaches in the Synthesis of this compound
Recent advancements in chemical synthesis have emphasized the development of more environmentally friendly and efficient methods.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. In the context of synthesizing "this compound," several strategies can be considered. The use of a recyclable catalyst, for example, would align with green chemistry principles.
A notable green strategy has been developed for the use of 2,4,6-trichlorophenyl formate as a CO precursor in a way that minimizes risks. organic-chemistry.org This involves using the formate as a solid, crystalline CO surrogate, which avoids the handling of toxic carbon monoxide gas. orgsyn.orgresearchgate.netvulcanchem.comscholarsresearchlibrary.com Such an approach, applied to the synthesis and use of the 2,4,5-isomer, would represent a significant step towards a greener process.
Another green aspect is the potential for chemoselective formylation. Studies on the N-formylation of amines using formic acid have shown that under certain conditions, O-formylation of phenols does not occur, indicating the possibility of developing highly selective reaction conditions. scholarsresearchlibrary.com
Catalytic Systems for Enhanced Reaction Efficiency
Catalytic systems are crucial for improving the efficiency and selectivity of chemical reactions. For the synthesis of aryl formates and their subsequent reactions, palladium-based catalysts are prominent. organic-chemistry.orgrsc.orgresearchgate.net For instance, the palladium-catalyzed carbonylation of aryl halides using aryl formates often employs ligands such as Xantphos or P(t-Bu)₃·HBF₄ to enhance catalytic activity and achieve high yields under mild conditions. organic-chemistry.orgtcichemicals.com
The synthesis of 2,4,6-trichlorophenyl formate itself, as described, uses sodium acetate as a simple and effective catalyst. orgsyn.org For the derivatization of the resulting formate ester, palladium catalysts are key. For example, the conversion of a trichlorophenyl ester to other carboxylic acid derivatives can be achieved using a palladium acetate catalyst with a ligand like Xantphos. tcichemicals.comtcichemicals.com
Derivatization Strategies for Research Applications
"this compound" can serve as a valuable intermediate in organic synthesis. Its primary utility, analogous to the 2,4,6-isomer, is as a precursor for other carboxylic acid derivatives. The trichlorophenoxide is an excellent leaving group, making the formate ester a highly reactive acylating agent.
The most significant application is its use as a CO surrogate in palladium-catalyzed carbonylation reactions. orgsyn.orgresearchgate.netvulcanchem.comscholarsresearchlibrary.com In the presence of a base such as triethylamine, it can decompose to generate carbon monoxide in situ. This allows for the carbonylation of aryl and alkenyl halides and triflates to produce various esters, amides, and other carbonyl compounds without the need to handle hazardous CO gas. orgsyn.orgresearchgate.netvulcanchem.comscholarsresearchlibrary.com
The resulting trichlorophenyl esters from these carbonylation reactions can then be readily converted into a variety of other derivatives. For example, reaction with an amine in the presence of a catalyst like DMAP can yield the corresponding amide. tcichemicals.comtcichemicals.com This two-step process—carbonylation followed by nucleophilic substitution—provides a versatile method for the synthesis of a wide range of compounds. orgsyn.orgresearchgate.net
Isotopic Labeling for Mechanistic Elucidation
Isotopic labeling is a definitive technique used to trace the path of atoms through chemical reactions, providing unequivocal evidence for reaction mechanisms. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹²C with ¹³C, ¹⁶O with ¹⁸O, or ¹H with ²H/D), scientists can track the transformation of specific functional groups. nih.gov The position of these labels in the reaction products is determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov
While specific studies detailing the use of isotopically labeled this compound are not extensively documented in scientific literature, the principles of the technique can be applied to understand its potential reactions, such as hydrolysis or decarbonylation. For instance, in a hypothetical hydrolysis study, labeling the carbonyl oxygen with ¹⁸O could determine whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen bond cleavage.
Conceptual Isotopic Labeling Study of Formate Ester Hydrolysis
To elucidate the mechanism of hydrolysis, this compound could be synthesized with an ¹⁸O label on the carbonyl group. The reaction products would then be analyzed by mass spectrometry to locate the position of the isotopic label.
| Labeled Reactant | Reaction | Possible Products & Mechanistic Insight |
| This compound (Carbonyl-¹⁸O) | Base-catalyzed hydrolysis | Scenario A: Acyl-Oxygen Cleavage: The ¹⁸O label is found in the formate salt (HCOO⁻). This indicates that the nucleophile (OH⁻) attacked the carbonyl carbon. |
| Scenario B: Alkyl-Oxygen Cleavage: The ¹⁸O label remains with the 2,4,5-trichlorophenol product. This would suggest an Sɴ2-type attack on the phenyl carbon, which is highly unlikely for an sp² hybridized carbon. |
This approach has been used extensively in studying complex biosynthetic pathways and reaction mechanisms, such as those involving terpene synthases, where labeled precursors help to unravel complex cyclization and rearrangement cascades. bohrium.comresearchgate.net
Synthesis of Analogues for Structure-Reactivity Investigations
The synthesis of analogues is a cornerstone of medicinal and materials chemistry, allowing for systematic investigation into how structural modifications influence a compound's reactivity and properties. In the context of this compound, the most informative analogue is its isomer, 2,4,6-trichlorophenyl formate. This analogue has been studied as a carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions. orgsyn.org
Aryl formates can serve as sources of both carbon monoxide and phenolic nucleophiles in carbonylation reactions. orgsyn.org The reactivity of these formates is highly dependent on the electronic nature of the substituents on the phenyl ring. The 2,4,6-trichloro- isomer is significantly more reactive than unsubstituted phenyl formate. orgsyn.org The strong electron-withdrawing nature of the three chlorine atoms makes the 2,4,6-trichlorophenoxide a better leaving group, facilitating the generation of CO under remarkably mild conditions—often at room temperature in the presence of a weak base like triethylamine. orgsyn.orgenamine.net
This enhanced reactivity makes 2,4,6-trichlorophenyl formate a highly effective and convenient crystalline CO source for laboratory-scale synthesis, avoiding the need to handle toxic CO gas directly. orgsyn.orgisotope.com The resulting 2,4,6-trichlorophenyl esters are themselves activated intermediates that can be readily converted into other carboxylic acid derivatives, such as amides and other esters. isotope.comtcichemicals.com
Synthesis and Application of 2,4,6-Trichlorophenyl Formate
The synthesis of this analogue is straightforward and can be achieved from its corresponding phenol. Its utility has been demonstrated in various synthetic applications, highlighting its superior performance which is a direct result of its structure. orgsyn.org For example, it has been used in the synthesis of functional molecules for organic electronics and in the construction of complex natural product skeletons. orgsyn.org
Comparative Properties of Phenyl Formate Analogues
| Compound | Structure | Key Reactivity Characteristics |
| Phenyl Formate | C₇H₆O₂ | Serves as a CO surrogate, but typically requires higher temperatures for decarbonylation. |
| This compound | C₇H₃Cl₃O₂ | Reactivity as a CO surrogate is not widely reported, but is expected to be enhanced relative to phenyl formate due to the electron-withdrawing chlorine atoms. |
| 2,4,6-Trichlorophenyl Formate | C₇H₃Cl₃O₂ | Highly reactive and stable crystalline CO surrogate; generates CO under mild conditions (room temperature). orgsyn.orgisotope.com The resulting ester is an activated intermediate. tcichemicals.com |
The study of such analogues reveals crucial structure-reactivity relationships, where the position and number of electron-withdrawing groups directly modulate the chemical behavior of the formate ester group.
Environmental Transformation and Degradation Mechanisms of Phenol, 2,4,5 Trichloro , Formate
Photochemical Transformation Pathways
The photochemical transformation of 2,4,5-trichlorophenol (B144370), the primary hydrolysis product of Phenol (B47542), 2,4,5-trichloro-, formate (B1220265), is a significant degradation route in aquatic and atmospheric environments. This process can occur through direct absorption of sunlight (direct photolysis) or through reactions with photochemically generated reactive species (indirect photolysis).
Direct photolysis involves the absorption of ultraviolet radiation by the 2,4,5-trichlorophenol molecule, leading to its excitation and subsequent chemical decomposition. This process is a critical abiotic degradation pathway in sunlit surface waters. The primary mechanism involves the cleavage of the carbon-chlorine bond, leading to the formation of dichlorinated phenols and other degradation products.
Studies have shown that 2,4,5-trichlorophenol undergoes rapid direct photolysis in aqueous solutions when exposed to environmentally relevant wavelengths. nih.gov The rate of this degradation is influenced by factors such as the intensity of the light source and the physicochemical properties of the water.
Table 1: Kinetic Parameters for the Direct Photolysis of 2,4,5-Trichlorophenol
| Parameter | Value | Conditions | Reference |
| Aqueous Photolysis Half-life | 1 hour | Irradiated with light at environmentally relevant wavelengths | nih.gov |
| Aqueous Photolysis Half-life | 40 minutes | Irradiated with light at environmentally relevant wavelengths | nih.gov |
In addition to direct photolysis, 2,4,5-trichlorophenol can be degraded through indirect photochemical reactions. In aqueous environments, this primarily involves reactions with photochemically produced reactive oxygen species such as hydroxyl radicals (•OH). In the atmosphere, vapor-phase 2,4,5-trichlorophenol is susceptible to degradation by hydroxyl radicals.
The rate of indirect photolysis is dependent on the concentration of these reactive species, which in turn is influenced by the presence of other dissolved organic matter and inorganic species in the water or air. The estimated atmospheric half-life of 2,4,5-trichlorophenol due to reaction with hydroxyl radicals highlights the importance of this pathway in its atmospheric removal. nih.gov
Table 2: Kinetic Data for the Indirect Photolysis of 2,4,5-Trichlorophenol
| Parameter | Value | Environment | Reference |
| Vapor-phase reaction rate constant with •OH | 2.1 x 10⁻¹² cm³/molecule-sec | Atmospheric | nih.gov |
| Atmospheric half-life | ~6.8 days | Atmospheric | nih.gov |
Degradation products identified from the photolysis of 2,4,5-trichlorophenol in natural water under sunlight exposure include 2,4- and 2,5-dichlorocyclopentadiene, 2,5-dichlorohydroquinone, 5-chloro-4-cyclohexene-1-one, 2-chlorophenol, and 4,4-dihydroxy-2,2,5,5-tetrachlorodiphenyl ether. nih.gov Under other conditions, 2,5-dichlorophenol (B122974), 2,5-dichloro-1,4-hydroquinone, and 2-chloro-1,4-benzoquinone (B1222853) have also been observed. nih.gov
The rate of photochemical degradation of 2,4,5-trichlorophenol can be significantly influenced by the presence of photosensitizers and other environmental co-contaminants. Photosensitizers are substances that absorb light and transfer the energy to other molecules, leading to their degradation. For instance, titanium dioxide (TiO₂) can act as a photocatalyst, enhancing the degradation of 2,4,5-trichlorophenol under UV irradiation. uobabylon.edu.iq The efficiency of this photocatalytic degradation is affected by factors such as pH, the concentration of the catalyst, and the initial concentration of the pollutant. uobabylon.edu.iq
Environmental co-contaminants can also play a role. For example, the presence of dissolved organic matter (DOM) can act as a photosensitizer, accelerating the degradation of chlorophenols. Conversely, high concentrations of some co-contaminants can compete for reactive species, potentially inhibiting the degradation of the target compound.
Microbial Degradation and Biotransformation Processes
Microbial degradation is a crucial process in the removal of 2,4,5-trichlorophenol from soil and aquatic systems. Both aerobic and anaerobic microorganisms have been shown to be capable of transforming this compound, although its high chlorine substitution can make it recalcitrant to biodegradation.
Under aerobic conditions, the biodegradation of 2,4,5-trichlorophenol is often initiated by monooxygenase enzymes, which incorporate an oxygen atom into the aromatic ring, typically leading to dechlorination. However, research has shown that 2,4,5-trichlorophenol can be resistant to aerobic biodegradation, particularly at high concentrations. nih.gov Studies on mixed microbial communities have indicated that concentrations greater than 40 µM can be strongly resistant to degradation. nih.gov
The degradation of the related herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by Burkholderia cepacia AC1100 proceeds through 2,4,5-trichlorophenol as the first metabolic intermediate. healthandenvironment.org The pathway involves a chlorophenol 4-monooxygenase that transforms 2,4,5-trichlorophenol into 2,5-dichlorohydroquinone. healthandenvironment.org This is followed by further enzymatic steps leading to 5-chloro-1,2,4-trihydroxybenzene, 2-hydroxy-1,4-benzoquinone, and eventually 1,2,4-benzenetriol (B23740), which can then undergo ring cleavage. healthandenvironment.org
Table 3: Aerobic Biotransformation Metabolites of 2,4,5-Trichlorophenol (from 2,4,5-T degradation)
| Metabolite | Precursor | Key Enzyme/Process | Reference |
| 2,5-Dichlorohydroquinone | 2,4,5-Trichlorophenol | Chlorophenol 4-monooxygenase | healthandenvironment.org |
| 5-Chloro-1,2,4-trihydroxybenzene | 2,5-Dichlorohydroquinone | Chlorophenol 4-monooxygenase | healthandenvironment.org |
| 2-Hydroxy-1,4-benzoquinone | 5-Chloro-1,2,4-trihydroxybenzene | 5-chloro-1,2,4-trihydroxybenzene dechlorinase | healthandenvironment.org |
| 1,2,4-Benzenetriol | 2-Hydroxy-1,4-benzoquinone | Hydroxybenzoquinone reductase | healthandenvironment.org |
| Maleylacetate (B1240894) | 1,2,4-Benzenetriol | 1,2,4-benzenetriol dioxygenase | healthandenvironment.org |
| 3-Oxoadipate | Maleylacetate | Maleylacetate reductase | healthandenvironment.org |
In anaerobic environments such as sediments and waterlogged soils, the primary degradation mechanism for 2,4,5-trichlorophenol is reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic ring, which are replaced by hydrogen atoms. This typically leads to the formation of less chlorinated and generally less toxic phenols.
Studies have demonstrated the reductive dechlorination of 2,4,5-trichlorophenol in anaerobic sewage sludge, resulting in the formation of 3,4-dichlorophenol (B42033) and 4-chlorophenol (B41353) as the final products. nih.gov A river die-away test determined an anaerobic biodegradation half-life of 130 days for 2,4,5-trichlorophenol. nih.gov The degradation of 2,4,5-T in a methanogenic aquifer also showed the formation of various di- and monochlorophenols from the initial 2,4,5-TCP intermediate, indicating a sequential dehalogenation process. nih.govasm.org The presence of short-chain organic acids and alcohols was found to stimulate the rate of dehalogenation. nih.gov
Table 4: Anaerobic Degradation Products of 2,4,5-Trichlorophenol
| Product | Environment | Reference |
| 3,4-Dichlorophenol | Anaerobic sewage sludge | nih.gov |
| 4-Chlorophenol | Anaerobic sewage sludge | nih.gov |
| 2,4-Dichlorophenoxyacetic acid | Methanogenic aquifer (from 2,4,5-T) | nih.gov |
| 2,5-Dichlorophenoxyacetic acid | Methanogenic aquifer (from 2,4,5-T) | nih.gov |
| Monochlorophenoxyacetic acids | Methanogenic aquifer (from 2,4,5-T) | nih.gov |
| Dichlorophenols | Methanogenic aquifer (from 2,4,5-T) | asm.org |
| Monochlorophenols | Methanogenic aquifer (from 2,4,5-T) | asm.org |
| Phenol | Methanogenic aquifer (from 2,4,5-T) | asm.org |
Enzyme Systems Involved in Ester Cleavage and Dechlorination
The biodegradation of Phenol, 2,4,5-trichloro-, formate is initiated by enzymatic hydrolysis of the ester bond. This cleavage is a common biochemical reaction catalyzed by a broad range of hydrolase enzymes, which are ubiquitously found in microorganisms. nih.gov
Ester Cleavage: Carboxylesterases, lipases, and other non-specific esterases are the primary enzymes responsible for this initial hydrolytic step. nih.govmdpi.com These enzymes catalyze the nucleophilic attack of a water molecule on the carbonyl group of the formate ester, yielding 2,4,5-trichlorophenol and formic acid. Studies on various aryl esters have demonstrated that enzymes like lipase (B570770) PS from Pseudomonas cepacia and commercially available pig liver carboxylesterase can efficiently hydrolyze ester bonds. nih.govacs.orgacs.org The efficiency of this enzymatic hydrolysis can be influenced by the molecular structure of the ester. nih.gov
Dechlorination and Ring Cleavage: Following the initial esterolysis, the degradation of the resulting 2,4,5-trichlorophenol proceeds through pathways involving different enzyme systems. The degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which involves the formation of 2,4,5-trichlorophenol as a key intermediate, provides a model for this process. ethz.ch
Monooxygenases: The first step in the aerobic degradation of the aromatic ring is often catalyzed by a chlorophenol 4-monooxygenase. This enzyme hydroxylates the ring, leading to the formation of 2,5-dichlorohydroquinone. ethz.ch
Dehalogenases: Reductive dehalogenases can remove chlorine atoms from the aromatic ring under anaerobic conditions, a critical step in reducing the toxicity and recalcitrance of the molecule.
Dioxygenases: Subsequent steps involve ring-cleavage dioxygenases, such as 1,2,4-benzenetriol dioxygenase, which break open the aromatic ring, leading to intermediates like maleylacetate that can be funneled into central metabolic pathways like the Krebs cycle. ethz.ch
Microbial Community Dynamics in Degradation Studies
The complete mineralization of this compound in the environment is typically carried out by a consortium of microorganisms rather than a single species. The dynamics of such a community involve synergistic interactions, where different members carry out successive steps in the degradation pathway.
The initial hydrolysis of the formate ester can be performed by a wide variety of microorganisms possessing esterase activity. The resulting products, 2,4,5-trichlorophenol and formic acid, can then be utilized by other specialized microbes. Formic acid is a simple carbon source for many bacteria. However, 2,4,5-trichlorophenol is a more recalcitrant and toxic compound, and its degradation requires specific microbial capabilities. nih.gov
Studies on the degradation of chlorophenols have shown that microbial communities can adapt to utilize these compounds as a source of carbon and energy. For instance, a mixed culture containing strains like Burkholderia cepacia has been shown to metabolize 2,4,5-T, which involves the 2,4,5-trichlorophenol intermediate. ethz.ch In such consortia, one group of organisms may perform the initial breakdown, with other species degrading the resulting intermediates. This division of labor prevents the accumulation of toxic intermediates and allows for the complete mineralization of the original compound. The presence of other organic compounds can also influence the dynamics, sometimes leading to cometabolism, where the degradation of the target compound is facilitated by the presence of a primary growth substrate.
Chemical Hydrolysis and Solvolysis Mechanisms
In the absence of microbial activity, this compound can undergo chemical degradation through hydrolysis and solvolysis. The primary mechanism is the cleavage of the formate ester bond.
The hydrolysis of an ester is a reaction with water that splits the molecule into a carboxylic acid (formic acid) and an alcohol (in this case, a phenol: 2,4,5-trichlorophenol). This reaction can be catalyzed by either acid or alkali. rsc.org Solvolysis is a more general term for the reaction of the substrate with the solvent; if the solvent is water, the reaction is hydrolysis. tcichemicals.com
pH-Dependent Hydrolytic Rate Constants and Reaction Orders
The rate of ester hydrolysis is highly dependent on the pH of the surrounding medium. The reaction is typically slowest in a neutral pH range and is significantly accelerated by the presence of acids (specific acid catalysis) or bases (specific base catalysis).
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This process is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive toward the alcohol.
Research on similar compounds, such as p-chlorophenyl hydrogen succinate, shows that the hydrolysis rate follows a first-order rate equation and varies significantly with pH, exhibiting a minimum rate at an acidic pH (around pH 2) and increasing in both more acidic and more alkaline conditions. rsc.org While specific kinetic data for this compound is not available, a similar pH-rate profile is expected.
Table 1: Illustrative pH-Dependent Hydrolysis Rate Constants for an Aryl Formate Ester This table presents hypothetical data to illustrate the expected trend for this compound based on established principles of ester hydrolysis.
| pH | Relative Rate Constant (k_rel) | Predominant Mechanism |
| 1 | High | Acid-Catalyzed |
| 3 | Low | Minimal Catalysis |
| 5 | Low | Minimal Catalysis |
| 7 | Moderate | Uncatalyzed & Base-Catalyzed |
| 9 | High | Base-Catalyzed |
| 11 | Very High | Base-Catalyzed |
| 13 | Extremely High | Base-Catalyzed |
Nucleophilic Attack Mechanisms on the Formate Ester Linkage
The core chemical reaction in the hydrolysis of this compound is a nucleophilic acyl substitution. This mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon atom of the formate group.
The carbonyl carbon is electron-deficient due to the high electronegativity of the two adjacent oxygen atoms. This makes it a prime target for nucleophiles.
Nucleophilic Attack: A nucleophile, such as a water molecule (in neutral or acidic hydrolysis) or a hydroxide ion (in alkaline hydrolysis), attacks the carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The C-O bond to the 2,4,5-trichlorophenoxy group is cleaved, and this group departs as a leaving group (2,4,5-trichlorophenoxide). The carbonyl C=O double bond is reformed.
Proton Transfer: In acidic or neutral hydrolysis, a final deprotonation step on the newly formed carboxylic acid occurs. In alkaline hydrolysis, the departing phenoxide ion may be protonated by the solvent, and the resulting formic acid is immediately deprotonated by the excess base.
The electron-withdrawing nature of the three chlorine atoms on the phenyl ring makes the 2,4,5-trichlorophenoxide a relatively good leaving group, which facilitates this reaction compared to esters of non-chlorinated phenols.
Influence of Ionic Strength and Solvent Polarity
The rate of chemical hydrolysis and solvolysis can be influenced by the properties of the solvent medium, including its polarity and the concentration of dissolved salts (ionic strength).
Solvent Polarity: The solvolysis of esters, particularly through mechanisms that involve the formation of charged intermediates or transition states (like the Sₙ1 pathway), is sensitive to solvent polarity. Polar protic solvents, such as water and alcohols, are effective at stabilizing charged species through hydrogen bonding and dipole-dipole interactions. An increase in solvent ionizing power generally leads to an increased rate of solvolysis for reactions with significant charge separation in the transition state.
Ionic Strength: The effect of ionic strength on ester hydrolysis is complex. For reactions involving ions, such as base-catalyzed hydrolysis (reaction between an ester and OH⁻), the rate can be affected by the concentration of electrolytes in the solution. According to transition state theory, an increase in ionic strength can either increase or decrease the reaction rate, depending on whether the transition state has a charge of the same or opposite sign as the reactants. In some cases, high salt concentrations can also affect the activity of water, effectively reducing its concentration and potentially slowing the rate of hydrolysis.
Oxidative Transformation Processes
Once hydrolysis yields 2,4,5-trichlorophenol, this product can be degraded by various oxidative processes, particularly Advanced Oxidation Processes (AOPs). AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can mineralize a wide range of recalcitrant organic pollutants.
Common AOPs applicable to the degradation of chlorophenols include:
Photo-Fenton (UV/H₂O₂/Fe²⁺): This process uses a combination of hydrogen peroxide (H₂O₂), ferrous iron (Fe²⁺) as a catalyst, and UV light. The reaction between H₂O₂ and Fe²⁺ (the Fenton reaction) generates hydroxyl radicals. UV light enhances this process by photoreducing Fe³⁺ back to Fe²⁺, allowing the catalytic cycle to continue. This method is highly effective for degrading chlorophenols under acidic conditions.
UV/H₂O₂: In the absence of an iron catalyst, UV photolysis of hydrogen peroxide also generates hydroxyl radicals. This process is effective, particularly at alkaline pH where the reaction rate often increases.
Ozonation (O₃): Ozone can react directly with phenolic compounds or decompose (especially at high pH) to form hydroxyl radicals, leading to degradation.
These oxidative processes attack the aromatic ring of 2,4,5-trichlorophenol, leading to hydroxylation, dechlorination, and eventual ring-opening, ultimately converting the organic compound to carbon dioxide, water, and chloride ions.
Reactions with Environmentally Relevant Oxidants (e.g., hydroxyl radicals, chlorine radicals)
Once hydrolyzed to 2,4,5-trichlorophenol, the primary degradation pathway in many environmental compartments involves reactions with highly reactive oxidant species.
Hydroxyl Radicals (•OH): In atmospheric and aquatic environments, photochemically generated hydroxyl radicals are key reactants in the degradation of organic pollutants. The reaction of •OH with 2,4,5-trichlorophenol proceeds rapidly. Pulse radiolysis studies have been instrumental in elucidating the kinetics and mechanisms of these reactions. The reaction involves the addition of the hydroxyl radical to the aromatic ring, forming dihydroxy-2,4,5-trichlorocyclohexadienyl radical intermediates. researchgate.net Specifically, two primary adducts are formed at the C-6 and C-3 positions in roughly equal yields. researchgate.net These adducts have distinct optical absorption maxima, with the C-6 adduct showing a maximum at 320 and 350 nm, and the C-3 adduct at 320 nm. researchgate.net The rate constant for the reaction of •OH with 2,4,5-trichlorophenol is on the order of (1.2 ± 0.1) x 10¹⁰ M⁻¹ s⁻¹. researchgate.net These radical adducts are transient and undergo further reactions, leading to the breakdown of the aromatic ring and eventual mineralization.
Advanced Oxidation Processes (AOPs) for Degradation in Water Treatment
Advanced Oxidation Processes (AOPs) are a suite of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical, to degrade recalcitrant organic pollutants like chlorinated phenols. While specific studies on this compound are not available, research on related trichlorophenol isomers provides significant insight into potential degradation efficiencies.
For instance, studies on the degradation of 2,4,6-trichlorophenol (B30397) using AOPs such as the Fenton process (Fe²⁺/H₂O₂) and zero-valent iron (ZVI) activated persulfate or peroxymonosulfate (B1194676) have demonstrated high removal efficiencies. The degradation efficiency is influenced by factors such as the initial pH, the dosage of the oxidant and catalyst, and the presence of other ions in the water. For example, the degradation of 2,4,6-trichlorophenol by ZVI-activated peroxides was found to be optimal at an acidic pH of 3.2.
| AOP System | Target Compound | Key Findings | Reference |
| Pulse Electric Discharge (PED) + Bioremediation | 2,4,5-Trichlorophenol | Initial 500 ppm reduced to 163 ppm by PED, followed by mineralization by activated sludge. Synergistic effect observed. | nih.gov |
Sorption and Environmental Partitioning Dynamics
The movement and distribution of this compound in the environment are governed by its sorption to soil and sediment particles. It is anticipated that the formate ester will first undergo hydrolysis to 2,4,5-trichlorophenol, and therefore, the sorption behavior of the latter is of primary importance.
Adsorption and Desorption Kinetics on Soil and Sediment Organic Matter
The sorption of chlorinated phenols to soil and sediment is significantly influenced by the organic matter content and the pH of the medium. Generally, the adsorption of these compounds increases with increasing organic matter content and decreasing pH. At environmental pH values, 2,4,5-trichlorophenol (with a pKa of around 7.5) will exist in both its neutral and anionic forms. The neutral form tends to adsorb more strongly to organic matter through hydrophobic interactions.
Studies on the sorption of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that sorption is positively correlated with the organic matter content of the soil. researchgate.netnih.gov Similarly, research on 2,4,6-trichlorophenol has indicated that peat is a more effective adsorbent than soil, highlighting the role of organic matter. nih.gov The presence of other contaminants, such as heavy metals, can also affect sorption. For example, lead has been shown to decrease the sorption of 2,4,6-trichlorophenol on soil and peat by competing for binding sites. nih.gov
The desorption of these compounds can exhibit hysteresis, meaning that they are more strongly retained by the soil than predicted by adsorption isotherms alone. This suggests that a fraction of the sorbed compound can become resistant to desorption and persist in the solid phase.
Environmental Mobility and Leaching Potential in Different Media
The environmental mobility of a chemical is its potential to move through different environmental compartments. For this compound, following its likely hydrolysis to 2,4,5-trichlorophenol, its mobility will be dictated by the properties of the latter.
2,4,5-trichlorophenol has moderate water solubility and a moderate tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca This suggests that it will have a moderate potential for leaching into groundwater. The extent of leaching will be highly dependent on the specific characteristics of the soil, particularly its organic matter content and pH. In soils with low organic matter, the mobility of 2,4,5-trichlorophenol is expected to be higher, increasing the risk of groundwater contamination. tpsgc-pwgsc.gc.ca Conversely, in soils rich in organic matter, the compound will be more strongly adsorbed and thus less mobile. tpsgc-pwgsc.gc.ca
| Compound | Log Koc | Environmental Mobility | Reference |
| 2,4,5-Trichlorophenol | 2.5 - 3.4 | Moderate adsorption to organic matter, moderate leaching potential. | tpsgc-pwgsc.gc.ca |
Advanced Analytical Methodologies for Phenol, 2,4,5 Trichloro , Formate in Complex Matrices
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating specific analytes from complex sample matrices, a critical step for accurate quantification and identification. For a compound like Phenol (B47542), 2,4,5-trichloro-, formate (B1220265), both gas and liquid chromatography would be viable approaches, each with distinct advantages depending on the analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Trace Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the trace analysis of semi-volatile and volatile organic compounds. thermofisher.comsilcotek.com For Phenol, 2,4,5-trichloro-, formate, its molecular structure suggests it would be amenable to GC analysis. Method development would focus on optimizing parameters to achieve low detection limits and high selectivity, especially in complex environmental or biological samples.
Key considerations for GC-MS method development would include:
Inlet Temperature and Injection Mode: To ensure efficient volatilization without thermal degradation of the formate group.
Column Selection: A low-to-mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms), would likely provide good separation from other chlorinated compounds. restek.com
Oven Temperature Program: A carefully controlled temperature ramp would be necessary to separate the target analyte from isomers and matrix interferences.
Mass Spectrometer Settings: Operating in selected ion monitoring (SIM) mode would enhance sensitivity for trace-level detection by focusing on specific mass-to-charge ratio (m/z) ions characteristic of this compound. For more comprehensive analysis in complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) could be employed to monitor specific fragmentation transitions, further increasing selectivity and reducing background noise. thermofisher.comrestek.com
While specific studies on the trace analysis of this compound are not available, research on other chlorophenolic compounds demonstrates the capability of GC-MS/MS to reach detection limits in the low µg/L range in water samples. thermofisher.com Derivatization is a common strategy to improve the volatility and chromatographic behavior of polar phenols, though for the formate ester, this may not be necessary. researchgate.netaquaenergyexpo.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolites
Should this compound undergo metabolism or degradation, it would likely form more polar compounds, such as 2,4,5-trichlorophenol (B144370). For the analysis of these polar metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. aquaenergyexpo.comnih.gov LC-MS/MS is particularly well-suited for analyzing polar, non-volatile, and thermally labile compounds that are not easily analyzed by GC. aquaenergyexpo.comnih.gov
Method development for the LC-MS/MS analysis of potential polar metabolites would involve:
Sample Preparation: Techniques like solid-phase extraction (SPE) would be employed to isolate and concentrate the polar analytes from aqueous matrices.
Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of a wide range of organic compounds. rsc.orgresearchgate.net For very polar metabolites, hydrophilic interaction liquid chromatography (HILIC) could be an alternative. researchgate.net
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate would be used to achieve optimal separation. nih.govresearchgate.net
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, as it is effective for a broad range of polar compounds. aquaenergyexpo.compnnl.gov
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantitative analysis of target metabolites in complex samples. nih.govnih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve significantly higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. researchgate.net For the analysis of this compound and its potential isomers or transformation products, UHPLC would offer superior separation efficiency, which is crucial when dealing with complex mixtures. The enhanced resolution can help to distinguish between structurally similar compounds that might co-elute in a standard HPLC system.
Spectroscopic Characterization and Identification
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of chemical compounds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-resolution mass spectrometry (HRMS), often coupled with liquid or gas chromatography, provides highly accurate mass measurements (typically with an error of less than 5 ppm). pnnl.govnih.gov This capability is critical for determining the elemental composition of an unknown compound, such as a metabolite or degradation product of this compound. By comparing the measured accurate mass with theoretical masses of potential formulas, the elemental composition can be confidently assigned.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation of Transformation Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. While no specific NMR data for this compound was found, data for the related compound 2,4,6-trichlorophenyl formate is available from commercial suppliers. tcichemicals.com For instance, the 1H NMR spectrum of 2,4,6-trichlorophenyl formate shows characteristic signals for the formyl proton and the aromatic protons. tcichemicals.com
In a research context, if transformation products of this compound were to be isolated, various NMR experiments would be employed for their structural confirmation:
¹H NMR: To determine the number and connectivity of hydrogen atoms.
¹³C NMR: To identify the number and types of carbon atoms.
2D NMR (e.g., COSY, HSQC, HMBC): To establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.
NMR data for potential precursors or degradation products like 2,4,5-trichlorophenol and 2,4,5-trichlorophenoxyacetic acid are available in databases and can serve as a reference for identifying related structures. chemicalbook.comchemicalbook.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, serves as a powerful tool for the qualitative and quantitative analysis of chemical compounds. americanpharmaceuticalreview.com These non-destructive techniques provide a unique molecular "fingerprint" by probing the vibrational modes of covalent bonds within a molecule. americanpharmaceuticalreview.comnih.govnih.gov
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. nih.gov The intensity of absorption depends on the change in the dipole moment of the molecule during a specific vibration. nih.gov In contrast, Raman spectroscopy is a light-scattering technique where the sample is irradiated with a high-intensity monochromatic light source. americanpharmaceuticalreview.comnih.gov Most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the molecule's vibrational frequencies. The intensity of a Raman band is dependent on the change in the molecule's polarizability during vibration. nih.gov
For "this compound," the vibrational spectrum is a composite of the modes from the 2,4,5-trichlorophenyl ring and the formate ester group. Analysis of a structurally similar compound, (2,4,5-Trichlorophenoxy) Acetic acid, provides insight into the expected vibrational frequencies. nih.gov Key vibrational modes for the formate group (HCOO-) include the C-H stretching (ν C-H) and C-H bending (δ C-H) vibrations. researchgate.net The trichlorinated phenyl ring will exhibit characteristic C-Cl stretching and aromatic C-C and C-H vibrations.
In the context of reaction monitoring, IR and Raman spectroscopy can track the formation or degradation of this compound in real-time. For instance, during its synthesis from 2,4,5-trichlorophenol and a formylating agent, one could monitor the appearance and increase in intensity of the characteristic carbonyl (C=O) stretch of the formate ester group, typically found in the 1700-1750 cm⁻¹ region. Concurrently, the disappearance of the broad O-H stretching band of the parent phenol would be observed. These spectral changes allow for the kinetic and mechanistic investigation of the reaction. americanpharmaceuticalreview.com
Table 1: Postulated Characteristic Vibrational Frequencies for this compound This table is based on analogous data for related compounds, as direct spectral data for the target analyte is not widely available.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch | Formate (CHO) | 2800 - 2900 | Medium | Medium |
| C=O Stretch | Formate Ester | 1700 - 1750 | Strong | Medium-Weak |
| C-O Stretch | Ester | 1150 - 1300 | Strong | Medium |
| C-C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong | Strong |
| C-Cl Stretch | Aryl Halide | 600 - 850 | Strong | Strong |
Sample Preparation and Extraction Techniques for Environmental and Biological Samples
The analysis of trace contaminants like this compound from intricate environmental (e.g., water, soil) or biological (e.g., plasma, urine) samples necessitates an efficient sample preparation step. mdpi.com This step aims to isolate and preconcentrate the analyte of interest while removing interfering matrix components that could compromise the analysis. mdpi.comnih.gov
Solid-Phase Extraction (SPE) Protocol Optimization
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid sorbent and a liquid mobile phase. acs.org It offers advantages over traditional liquid-liquid extraction, including reduced solvent consumption, shorter analysis times, and ease of automation. acs.org The process generally involves four key steps: conditioning, loading, washing, and elution. phenomenex.com
The optimization of an SPE protocol is critical for achieving high recovery and reproducibility. For chlorinated phenols and related compounds, a common choice of sorbent is a highly cross-linked styrene-divinylbenzene copolymer. acs.orgnih.gov
Table 2: SPE Protocol Optimization Parameters for Chlorinated Aromatic Compounds
| Step | Parameter | Description | Optimization Considerations |
| Conditioning | Sorbent Activation | Wets the sorbent and activates the functional groups for analyte interaction. phenomenex.com | Typically involves passing a water-miscible organic solvent (e.g., methanol, acetonitrile) through the cartridge. acs.orgsigmaaldrich.com |
| Equilibration | pH Adjustment | Brings the sorbent to the pH of the sample matrix to ensure proper interaction. phenomenex.com | Usually performed with deionized water or a buffer matching the sample's pH. sigmaaldrich.com |
| Loading | Sample Volume & Flow Rate | The sample is passed through the cartridge, where the analyte is retained. | A higher sample volume can increase the preconcentration factor. nih.gov The flow rate must be slow enough to allow for efficient analyte retention. |
| Washing | Wash Solvent & Volume | Removes weakly bound interferences from the sorbent. phenomenex.com | The solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest. |
| Elution | Elution Solvent & Volume | A strong solvent is used to disrupt the analyte-sorbent interaction and collect the analyte. phenomenex.com | A minimal volume of a strong organic solvent (e.g., ethyl acetate (B1210297), methyl t-butyl ether) is used to obtain a concentrated extract. acs.orgsigmaaldrich.com |
Pollutant recoveries in the range of 95-100% with relative standard deviations of 1-4% have been achieved for chlorinated phenols using optimized SPE protocols. acs.orgnih.gov
Liquid-Liquid Extraction (LLE) and Microextraction Techniques
Liquid-Liquid Extraction (LLE) is a traditional method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For extracting organochlorine compounds from water samples, a common approach involves using a solvent mixture like hexane-dichloromethane. indexacademicdocs.orgdergipark.org.tr The extract is then dried and concentrated before analysis. indexacademicdocs.org While effective, LLE often requires large volumes of organic solvents and can be labor-intensive. acs.org
To address these limitations, various microextraction techniques have been developed, which significantly reduce solvent consumption and simplify sample preparation. nih.govcore.ac.uk These miniaturized versions of LLE are more environmentally friendly and often provide higher enrichment factors. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent (a few microliters) and a disperser solvent (e.g., acetone, acetonitrile) into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. researchgate.net After centrifugation, the sedimented phase is collected for analysis. DLLME is known for being simple, rapid, and providing high enrichment factors. researchgate.netsemanticscholar.org
Single-Drop Microextraction (SDME): In SDME, a single microdrop (1–10 µL) of an immiscible organic solvent is suspended from the tip of a microsyringe needle and immersed in the stirred sample solution. core.ac.uk After a set extraction time, the drop is retracted into the syringe and injected into the analytical instrument. core.ac.uk
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This method utilizes a porous hollow fiber to protect a small volume of acceptor solution from the sample matrix. The analyte is extracted from the aqueous sample into a thin layer of organic solvent immobilized in the pores of the fiber wall, and then into the acceptor phase inside the fiber. core.ac.uk This can be a two-phase or three-phase system (liquid-liquid-liquid microextraction). mdpi.comcore.ac.uk
Matrix Effects and Quality Control in Analytical Method Validation
The matrix of a sample refers to all components within that sample other than the analyte of interest. chromatographyonline.com A matrix effect is the alteration of the analytical signal of the target analyte due to the presence of these other components. chromatographyonline.combataviabiosciences.com This can manifest as signal suppression (underestimation) or enhancement (overestimation), compromising the accuracy and precision of quantitative analysis. bataviabiosciences.comnih.gov Matrix effects are particularly prevalent in highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.comnih.gov
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govannualreviews.org A crucial part of validation is the assessment and management of matrix effects through rigorous Quality Control (QC) . nih.govepa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) provide guidelines for the QC required to ensure data is of known and documented quality. epa.govepa.gov
Several strategies can be employed to compensate for matrix effects: youtube.com
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This ensures that the standards and samples experience similar matrix effects. chromatographyonline.comyoutube.com
Internal Standards: A known amount of a compound structurally similar to the analyte (ideally an isotopically labeled version) is added to all samples, standards, and blanks before processing. The ratio of the analyte signal to the internal standard signal is used for quantification, which can correct for both extraction inefficiencies and matrix-induced signal variation. chromatographyonline.comyoutube.com
Standard Addition: Known amounts of the analyte are added directly to aliquots of the sample itself. The calibration curve is thus generated within the sample matrix, providing the most accurate way to compensate for specific matrix effects, though it is a time-consuming approach. chromatographyonline.com
Table 3: Key Quality Control Parameters in Analytical Method Validation
| QC Parameter | Purpose | Acceptance Criteria Example |
| Method Blank | To assess for contamination during the sample preparation and analysis process. chromatographyonline.comepa.gov | Analyte concentration should be below the Limit of Detection (LOD) or a pre-defined level. europa.eu |
| Laboratory Control Sample (LCS) | To monitor the performance of the analytical method using a clean, controlled matrix spiked with known analyte concentrations. chromatographyonline.comepa.gov | Recovery typically within 70-130% of the true value, but varies by method and analyte. |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | To evaluate the accuracy (recovery) and precision (reproducibility) of the method in a specific sample matrix. chromatographyonline.comepa.gov | Recovery and Relative Percent Difference (RPD) between duplicates should be within method-defined limits. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected by the analytical method. researchgate.net | Typically defined as a signal-to-noise ratio of 3. rsc.org |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. semanticscholar.orgrsc.org | Typically defined as a signal-to-noise ratio of 10. rsc.org |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net | A coefficient of determination (r²) of ≥ 0.995 for the calibration curve is often required. |
Mechanistic and Computational Chemistry Studies of Phenol, 2,4,5 Trichloro , Formate
Reaction Kinetics and Thermodynamics of Transformation Processes
Comprehensive searches for specific experimental data on the reaction kinetics and thermodynamics of the transformation processes of Phenol (B47542), 2,4,5-trichloro-, formate (B1220265) did not yield specific studies on this compound. However, general principles of environmental chemistry allow for a qualitative discussion of its expected behavior. The primary transformation processes for a compound of this nature in the environment would be hydrolysis and photolysis.
Determination of Rate Constants and Activation Parameters
No peer-reviewed studies were identified that specifically report the rate constants (k) and activation parameters (such as activation energy, Ea, enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) for the hydrolysis or photolysis of Phenol, 2,4,5-trichloro-, formate.
In general, the rate of hydrolysis of a formate ester is influenced by pH. Under neutral conditions, the reaction is typically slow. In acidic or basic solutions, the rate of hydrolysis is generally accelerated. The rate law for such reactions often follows pseudo-first-order kinetics with respect to the ester concentration.
For a hypothetical hydrolysis reaction, the rate constants at different temperatures could be used to determine the activation energy via the Arrhenius equation:
k = A e(-Ea/RT)
Where:
k is the rate constant
A is the pre-exponential factor
Ea is the activation energy
R is the universal gas constant
T is the temperature in Kelvin
Without experimental data, a data table for the rate constants and activation parameters for this compound cannot be generated.
Transition State Analysis for Hydrolysis and Photolysis
Specific transition state analyses for the hydrolysis and photolysis of this compound are not available in the scientific literature.
For hydrolysis, the reaction mechanism would likely proceed through a tetrahedral intermediate. In base-catalyzed hydrolysis, a hydroxide (B78521) ion would act as a nucleophile, attacking the carbonyl carbon of the formate group. In acid-catalyzed hydrolysis, the carbonyl oxygen would be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Computational chemistry could, in principle, be used to model the structures and energies of these transition states.
Photolysis would involve the absorption of a photon, leading to an electronically excited state. The subsequent reactions could involve cleavage of the ester bond or dechlorination. Transition state analysis would be complex, involving the characterization of excited state potential energy surfaces.
Quantum Chemical Calculations and Molecular Modeling
No specific quantum chemical calculations or molecular modeling studies for this compound were found in the reviewed literature. The following sections describe the potential application of these methods to this compound.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) is a powerful computational method that could be used to investigate the properties of this compound. DFT calculations could predict:
Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles.
Electronic properties: The distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are crucial for understanding the reactivity of the molecule.
Spectroscopic properties: Infrared (IR), Raman, and UV-Vis spectra could be simulated to aid in the identification and characterization of the compound.
A hypothetical table of DFT-calculated properties is presented below for illustrative purposes. The actual values would need to be determined through a specific computational study.
| Property | Hypothetical Calculated Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.5 D |
| C=O Vibrational Frequency | 1750 cm-1 |
Molecular Dynamics (MD) Simulations of Interactions with Environmental Interfaces
Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound at interfaces relevant to environmental fate, such as the air-water interface or the interface between water and soil organic matter.
MD simulations could provide insights into:
Adsorption and partitioning behavior: The tendency of the molecule to adsorb to surfaces or partition into different environmental compartments.
Solvation structure: The arrangement of water molecules around the compound, which can influence its reactivity.
Diffusion and transport: The movement of the molecule through different media.
As no specific MD simulation studies were found, no data tables can be presented.
Prediction of Degradation Pathways and Intermediate Species
Computational methods, particularly DFT, could be used to predict the most likely degradation pathways for this compound and to identify potential intermediate species. By calculating the reaction energies and activation barriers for various possible reactions (e.g., hydrolysis at different sites, initial steps of photodecomposition), the most energetically favorable pathways can be identified.
For example, calculations could compare the energy barriers for the cleavage of the ester bond versus the cleavage of a carbon-chlorine bond under photolytic conditions. This would help to predict whether the initial degradation step is more likely to be de-esterification or dechlorination.
A hypothetical degradation pathway could involve:
Hydrolysis: Cleavage of the formate ester to produce 2,4,5-trichlorophenol (B144370) and formic acid.
Photolysis: Initial dechlorination at one of the positions on the aromatic ring, leading to the formation of dichlorophenyl formate isomers.
Without specific computational studies, a definitive prediction of the degradation pathways and a list of intermediate species cannot be provided.
Structure-Reactivity Relationships (SRRs) in Chlorinated Aromatic Esters
Structure-Reactivity Relationships (SRRs) provide a framework for understanding how the chemical structure of a compound influences its reactivity. For chlorinated aromatic esters, such as this compound, SRRs are crucial for predicting their behavior in various chemical and biological systems. These relationships are often quantified using mathematical models that correlate molecular structure with specific endpoints, including reaction rates and environmental persistence. By examining the electronic and steric effects of the chlorine substituents on the aromatic ring, it is possible to develop predictive models for the reactivity of the ester functional group.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties, environmental fate, and toxicological effects of chemicals based on their molecular structure. ecetoc.orgenamine.net These models are particularly valuable for assessing chlorinated aromatic esters, which can be persistent organic pollutants (POPs), by filling data gaps where experimental data is unavailable. nih.govnih.gov QSAR serves as a fast and cost-effective method for screening new or existing chemicals for potential environmental impact. ecetoc.org
The development of a QSAR model involves establishing a mathematical relationship between calculated molecular descriptors and an observed environmental property. ecetoc.org For chlorinated aromatic esters, key environmental fate properties of interest include biodegradability, soil sorption coefficient, bioaccumulation, and aquatic toxicity. ecetoc.orgnih.govnih.gov
Molecular Descriptors in QSAR for Chlorinated Aromatic Esters: The predictive power of a QSAR model depends on the appropriate selection of molecular descriptors. These descriptors can be categorized as follows:
Hydrophobicity: The octanol-water partition coefficient (log K_ow_) is a dominant descriptor, as it correlates strongly with bioaccumulation and sorption to organic matter in soil and sediment. nih.gov
Electronic Descriptors: These quantify the electronic influence of substituents. Partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO) are used to predict reactivity towards processes like hydrolysis or microbial degradation.
Topological Descriptors: Molecular connectivity indices (MCIs) and shape indices describe the size, shape, and branching of a molecule, which can influence how it interacts with biological systems. nih.gov
Steric Descriptors: Parameters like molar volume and surface area can affect a molecule's ability to fit into enzyme active sites, influencing its biodegradation rate.
The table below illustrates typical descriptors used in QSAR models for predicting the environmental fate of chlorinated organic compounds.
| Descriptor Category | Example Descriptors | Environmental Property Predicted |
| Hydrophobicity | Log K_ow (Octanol-Water Partition Coefficient) | Bioaccumulation, Soil Sorption, Aquatic Toxicity |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Biodegradability, Hydrolysis Rate, Reactivity |
| Topological | Molecular Connectivity Indices (MCIs), Wiener Index | Partitioning properties, Biological Activity |
| Steric / Geometric | Molar Volume, Surface Area, Ovality | Rate of enzymatic degradation, Receptor binding |
A hypothetical QSAR model for the hydrolysis rate of a series of chlorinated phenyl formates might take the form of a linear equation: log(k_hyd) = a * log(K_ow) + b * (E_LUMO) + c * (Volume) + d Where k_hyd is the hydrolysis rate constant, and a, b, c, and d are constants derived from regression analysis of a training set of known chemicals.
Linear Free-Energy Relationships (LFERs), such as the Hammett and Taft equations, provide a quantitative means to assess the impact of substituents on the reactivity of organic compounds. wikipedia.orglibretexts.org These models are fundamental to understanding the structure-reactivity relationships of chlorinated aromatic esters like this compound, particularly for reactions involving the ester group, such as hydrolysis.
Hammett Equation: The Hammett equation is used to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. libretexts.org It is expressed as:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
k or K is the rate or equilibrium constant for the substituted compound.
k₀ or K₀ is the constant for the unsubstituted reference compound (e.g., phenyl formate).
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect (resonance and inductive) of the substituent relative to hydrogen. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values.
ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects. A positive ρ value indicates the reaction is accelerated by electron-withdrawing groups. wikipedia.org
For this compound, the chlorine atoms are strong electron-withdrawing groups due to their high electronegativity. This is reflected in their positive Hammett σ values. The cumulative effect of the chlorine atoms at the 2, 4, and 5 positions makes the carbonyl carbon of the formate group highly electrophilic. This increased positive charge facilitates nucleophilic attack, for example, by water during hydrolysis, leading to a significantly faster reaction rate compared to unsubstituted phenyl formate.
The table below provides Hammett constants for the chloro substituent.
| Substituent | σ_meta | σ_para_ |
| -Cl (Chloro) | +0.37 | +0.23 |
Taft Equation: The Hammett equation is generally not applicable to ortho-substituted compounds due to steric hindrance. libretexts.org The Taft equation was developed to separate and quantify these steric effects from polar (inductive and field) effects. wikipedia.org The equation is:
log(kₛ/k_CH₃) = ρσ + δEₛ
Where:
σ* is the polar substituent constant , which describes the inductive and field effects.
ρ* is the sensitivity factor for polar effects.
Eₛ is the steric substituent constant .
δ is the sensitivity factor for steric effects. wikipedia.org
In this compound, the chlorine atom at the 2-position (ortho) can sterically hinder the approach of a nucleophile to the ester carbonyl group. However, its strong electron-withdrawing inductive effect (σ) will still significantly accelerate the reaction. The Taft equation allows for the deconvolution of these competing influences. For ester hydrolysis, which involves the formation of a tetrahedral intermediate, a negative value for the steric sensitivity factor (δ) is typical, indicating that bulky substituents slow the reaction. wikipedia.org The net effect on reactivity would depend on the relative magnitudes of the polar acceleration (ρσ*) and steric deceleration (δEₛ). Given the high reactivity reported for related compounds like 2,4,6-trichlorophenyl formate, it is likely that the powerful electron-withdrawing effects of the three chlorine atoms dominate any steric hindrance from the ortho-substituent. nih.govresearchgate.net
The table below lists relevant Taft constants.
| Substituent | σ* (Polar) | Eₛ (Steric) |
| H | +0.49 | +1.24 |
| ClCH₂- | +1.05 | -0.24 |
| C₆H₅- (Phenyl) | +0.60 | -0.38 |
By applying these equations, one can quantitatively predict that the multiple chlorine substituents on this compound make it highly susceptible to nucleophilic acyl substitution reactions compared to less chlorinated or non-chlorinated analogues.
Ecological and Environmental Impact Assessments of Phenol, 2,4,5 Trichloro , Formate and Its Byproducts Non Human Focus
Ecotoxicological Pathways and Bioavailability in Environmental Compartments
The environmental behavior of Phenol (B47542), 2,4,5-trichloro-, formate (B1220265) is predicted to be governed by its transformation to 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). At a temperature of 20°C, 2,4,5-TCP is a solid with low volatility and moderate solubility in water. sigmaaldrich.com Once dissolved, it volatilizes at a slow rate and exhibits a moderate tendency to adsorb to organic matter in soil and sediment. sigmaaldrich.com
In soil environments, 2,4,5-TCP is expected to dissolve at a moderate rate. sigmaaldrich.com In its dissolved state, it has the potential to leach into the groundwater or be transported into surface water bodies. sigmaaldrich.com If released directly into waterways, fragments of the solid material may sink and deposit on the bottom, where they will slowly dissolve. sigmaaldrich.com The persistence of an adsorbed phase means that even after the primary source is removed, the compound can continue to be slowly released into the water or air. sigmaaldrich.com
Aquatic Ecotoxicity and Bioconcentration Potential in Non-Target Organisms
Specific aquatic ecotoxicity data for Phenol, 2,4,5-trichloro-, formate is not available. However, its likely hydrolysis product, 2,4,5-TCP, is known to be toxic to aquatic life. Studies have shown that it is moderately toxic to a range of aquatic organisms. epa.gov
Acute Toxicity: Data for 2,4,5-TCP reveals its potential for acute toxicity in various aquatic species. For instance, a 96-hour lethal concentration (LC50) for the rainbow trout (Oncorhynchus mykiss) has been reported, indicating its harmful effects on fish. epa.gov Similarly, studies on aquatic invertebrates like Daphnia magna have established its acute toxicity. epa.gov
Chronic Toxicity: Long-term exposure to 2,4,5-TCP also poses a risk to aquatic ecosystems. Chronic toxicity studies have been conducted on fish and invertebrates, revealing adverse effects on reproduction and survival at concentrations lower than those causing acute lethality. epa.gov
Bioconcentration: The potential for a chemical to accumulate in the tissues of aquatic organisms is a significant environmental concern. For 2,4,5-TCP, a bioconcentration factor (BCF) has been reported for fathead minnows, suggesting a high to very high potential for bioconcentration in aquatic organisms. iastate.edu This indicates that the substance can accumulate in the food chain, potentially reaching higher concentrations in organisms at higher trophic levels.
Interactive Data Table: Aquatic Ecotoxicity of 2,4,5-Trichlorophenol
| Species | Endpoint | Value (µg/L) | Exposure Duration |
| Rainbow trout (Oncorhynchus mykiss) | LC50 | 260 | 96 hours |
| Fathead minnow (Pimephales promelas) | BCF | 1,410 | 28 days |
| Daphnia magna | EC50 | 2,080 | 24 hours |
| Green algae (Chlorella pyrenoidosa) | Chlorophyll reduction | 1,000-10,000 | 3 days |
| Protozoan (Tetrahymena pyriformis) | EC50 | 680 | 24 hours |
Note: This data pertains to 2,4,5-trichlorophenol, the likely hydrolysis product of this compound.
Terrestrial Ecotoxicity and Effects on Soil Microbial Communities
Direct research on the terrestrial ecotoxicity of this compound is absent. The impact on terrestrial ecosystems is therefore inferred from the behavior of 2,4,5-TCP. In soil, 2,4,5-TCP is considered slightly mobile and can be metabolized by soil microbes under aerobic conditions. mdpi.com The degradation process involves transformation into various other chlorinated compounds. mdpi.com
Formation and Environmental Implications of Related Chlorinated Byproducts
The environmental significance of this compound is intrinsically linked to its potential to generate more persistent and toxic byproducts through transformation processes.
Generation of Polychlorinated Phenols, Dioxins, and Furans during Transformation
The primary transformation product of this compound in the environment is expected to be 2,4,5-trichlorophenol (2,4,5-TCP) through hydrolysis. 2,4,5-TCP itself is a significant environmental pollutant and a precursor to the formation of highly toxic compounds. nih.govnih.gov
The manufacturing process of 2,4,5-TCP can lead to the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent dioxin, as an unwanted byproduct. nih.govresearchgate.net The dimerization of the 2,4,5-trichlorophenol molecule can produce small but significant amounts of TCDD. researchgate.net Theoretical studies have detailed the complex chemical pathways through which chlorophenols can form trichlorinated dibenzo-p-dioxins. nih.gov Furthermore, the combustion or heating of materials containing 2,4,5-TCP can also generate polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). iastate.edu
Environmental Persistence and Bioaccumulation Potential of Byproducts
The byproducts formed from the transformation of 2,4,5-TCP, such as other polychlorinated phenols and especially dioxins and furans, are of great environmental concern due to their persistence and ability to bioaccumulate.
Polychlorinated Phenols: While some microbial degradation of chlorinated phenols occurs, they are generally more resistant to breakdown than non-chlorinated phenols. cdc.gov Their persistence in soil and water can range from days to weeks, and in some cases longer, depending on environmental conditions. cdc.gov
Dioxins and Furans: Dioxins and furans are notoriously persistent in the environment. nih.gov They are resistant to biological and chemical degradation and can remain in soil and sediment for many years. Due to their lipophilic (fat-loving) nature, they have a high potential for bioaccumulation in the fatty tissues of animals. cdc.gov This leads to biomagnification, where their concentration increases at successively higher levels in the food chain.
Remediation Strategies and Environmental Management Technologies
Given the lack of specific information for this compound, remediation strategies would target its primary breakdown product, 2,4,5-TCP, and other chlorinated phenols. A variety of technologies have been developed for the remediation of sites contaminated with these compounds. These can be broadly categorized as in-situ (treatment in place) and ex-situ (excavation and treatment). iastate.edu
In-situ Remediation:
Bioremediation: This approach utilizes microorganisms to degrade contaminants. For chlorinated phenols, this can involve both aerobic and anaerobic processes. nih.gov The indigenous microbial communities in some contaminated aquifers have shown the potential for in-situ bioremediation of chlorophenols. sigmaaldrich.com Enhanced bioremediation techniques may involve the addition of nutrients or electron donors to stimulate microbial activity. epa.gov The use of zero-valent iron in conjunction with microorganisms has also been explored to enhance the degradation of chlorophenols. nih.gov
Chemical Oxidation (ISCO): This involves injecting strong oxidants like permanganate (B83412) or hydrogen peroxide into the subsurface to chemically destroy contaminants. itrcweb.org
Chemical Reduction (ISCR): This method uses reducing agents, such as zero-valent iron, to transform chlorinated compounds into less harmful substances. augustmack.com
Ex-situ Remediation:
Slurry Bioreactors: Contaminated soil is excavated and mixed with water in a reactor where microorganisms degrade the pollutants. This method has been shown to be effective for chlorophenol removal. researchgate.net
Soil Washing: This physical process uses water and sometimes chemical additives to scrub contaminants from excavated soil. nih.gov
Thermal Desorption: Heat is used to vaporize contaminants from the soil, which are then collected and treated. iastate.edu
Advanced Oxidation Processes (AOPs): These technologies, which include ozonation and Fenton's process, generate highly reactive hydroxyl radicals to break down organic pollutants and can be applied to contaminated water or soil slurries. nih.gov
The combination of different remediation techniques, such as a two-stage approach of pulse electric discharge followed by bioremediation, has shown synergistic effects in the degradation of 2,4,5-TCP. nih.gov Similarly, integrating soil washing, ozonation, and biological treatment has proven effective for heavily contaminated soils. nih.gov
Bioremediation Approaches for Contaminated Soils and Waters
Bioremediation offers an environmentally sound approach to cleaning up sites contaminated with chlorinated phenols by leveraging the metabolic processes of microorganisms and plants.
Microbial Degradation: Microorganisms play a crucial role in the breakdown of persistent organic pollutants. In soils not previously exposed to chloroorganics, microbial populations have demonstrated the ability to mineralize 15-45% of 2,4,5-TCP within 60 days at concentrations of 1, 10, or 100 ppm. acs.org The process is distinctly biological, as no significant degradation occurs in sterile soil. acs.org Pre-exposure of the soil to 2,4,5-TCP can enhance the rate of mineralization, indicating microbial adaptation. acs.org
In aquatic systems, specialized bioreactors show significant promise. A sequencing batch reactor equipped with a rotating biological bed (SBR-RBB) and operated under sequential anaerobic-aerobic conditions has been shown to effectively degrade high concentrations of trichlorophenol. frontiersin.org This system achieved optimal degradation at a concentration of 430 mg/L with a hydraulic retention time of 6 hours, highlighting its potential for treating industrial wastewater. frontiersin.org
The use of specific fungal species is also a key bioremediation strategy. White rot fungi, for instance, produce extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases that can oxidize 2,4,6-TCP to less harmful compounds. researchgate.net Immobilizing these enzymes on carriers such as sodium alginate/hydroxyapatite/chitosan microspheres enhances their stability and efficiency. nih.gov Immobilized enzymes showed a 94.7% removal rate for 160 mg/L of 2,4,6-TCP, significantly outperforming free enzymes. nih.gov In soil, these immobilized enzymes can remove up to 72.9% of the contaminant within 24 hours. nih.gov The fungus Clitocybe maxima has also been noted for its ability to promote the bioremediation of soils contaminated with both heavy metals and 2,4,5-trichlorophenol. researchgate.net
Phytoremediation: Phytoremediation involves using plants to remove, degrade, or stabilize environmental contaminants. Transgenic Arabidopsis plants that overexpress a specific glucosyltransferase enzyme from the Poplar tree (Populus) have shown a significantly enhanced ability to tolerate and remove 2,4,5-TCP and 2,4,6-TCP from their growth media. nih.gov This process involves the conjugation of the trichlorophenol molecule to a sugar, a common detoxification pathway in plants. nih.gov
Interactive Data Table: Bioremediation of Trichlorophenols
| Remediation Agent | Contaminant | System/Medium | Key Findings | Reference |
|---|---|---|---|---|
| Native Soil Microorganisms | 2,4,5-TCP | Soil | Mineralized 15-45% of 1-100 ppm TCP in 60 days. | acs.org |
| Acclimated Activated Sludge | 2,4,5-TCP | Aquatic (Fluidized-bed reactor) | Degraded up to 163 ppm of TCP after pre-treatment. | nih.govsigmaaldrich.com |
| White Rot Fungi (Immobilized Enzymes) | 2,4,6-TCP | Water | 94.7% removal of 160 mg/L TCP. | nih.gov |
| White Rot Fungi (Immobilized Enzymes) | 2,4,6-TCP | Soil | 72.9% removal within 24 hours. | nih.gov |
| Transgenic Arabidopsis | 2,4,5-TCP & 2,4,6-TCP | Growth Media | Enhanced tolerance and removal from media via glycosylation. | nih.gov |
| Sequencing Batch Reactor (SBR-RBB) | 2,4,6-TCP | Aquatic (Bioreactor) | Optimal degradation at 430 mg/L concentration. | frontiersin.org |
Advanced Oxidation and Photoremediation Technologies for Environmental Cleanup
Advanced Oxidation Processes (AOPs) and photoremediation are highly effective technologies for the rapid degradation of recalcitrant organic pollutants like trichlorophenols. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to break down the contaminant molecules.
Advanced Oxidation Processes (AOPs): AOPs have been extensively studied for the degradation of trichlorophenols in aqueous solutions. nih.gov Common AOPs include the Fenton process (using ferrous iron and hydrogen peroxide), photo-Fenton (Fenton process enhanced by UV light), and UV/H₂O₂ systems. researchgate.nettandfonline.com In a comparative study of AOPs for 2,4,6-TCP degradation, the UV/Fenton process was found to be the most effective. researchgate.net Optimal conditions for this process were a pH of 3, a Fe²⁺ concentration of 5 ppm, and a hydrogen peroxide concentration of 100 ppm for an initial 100 ppm of 2,4,6-TCP. researchgate.net
Systems using zero-valent iron (ZVI) to activate peroxides like peroxymonosulfate (B1194676) (PMS), hydrogen peroxide (H₂O₂), and peroxydisulfate (B1198043) (PS) are also efficient. nih.govnih.gov For the degradation of 2,4,6-TCP, the efficiency order was found to be H₂O₂ ≥ PMS > PS, with optimal conditions at an initial pH of 3.2. nih.govnih.gov
A two-stage approach combining pulse electric discharge (PED) with subsequent biological treatment has proven effective for 2,4,5-TCP. nih.govsigmaaldrich.com The initial PED treatment converted 500 ppm of 2,4,5-TCP to 163 ppm and other simpler compounds, which were then more readily mineralized by an acclimated activated sludge. nih.govsigmaaldrich.com This combined technique showed a synergistic effect, significantly increasing the amount of degraded 2,4,5-TCP compared to biological treatment alone. nih.gov
Photoremediation and Photocatalysis: Photoremediation utilizes light to degrade contaminants. This is often done in conjunction with a photocatalyst, such as titanium dioxide (TiO₂). researchgate.net The UV/TiO₂ process is an effective AOP for degrading chlorophenols. researchgate.net The degradation pathway of 2,4,6-TCP by the fungus Phanerochaete chrysosporium begins with an oxidation step that can be mimicked by photocatalytic processes, leading to the formation of 2,6-dichloro-1,4-benzoquinone, which is then further degraded. researchgate.net
Interactive Data Table: Advanced Oxidation and Photoremediation of Trichlorophenols
| Technology | Contaminant | Key Parameters/Conditions | Efficiency/Outcome | Reference |
|---|---|---|---|---|
| UV/Fenton | 2,4,6-TCP | pH=3, 5 ppm Fe²⁺, 100 ppm H₂O₂ | Most effective among tested AOPs (UV, UV/H₂O₂, Fenton, UV/TiO₂). | researchgate.net |
| ZVI/H₂O₂ | 2,4,6-TCP | pH=3.2, 0.1 g/L Fe⁰, 1 mmol/L H₂O₂ | High degradation efficiency, optimal among ZVI/peroxide systems. | nih.govnih.gov |
| ZVI/PMS | 2,4,6-TCP | pH=3.2, 300 mM Chloride | Degradation increased from 72.7% to 95.2% in the presence of high chloride. | nih.govnih.gov |
| Pulse Electric Discharge (PED) + Bioremediation | 2,4,5-TCP | 55-60 kV, 385 Hz | Reduced 500 ppm TCP to 163 ppm, enabling subsequent biodegradation. | nih.govsigmaaldrich.com |
| Photocatalysis-Biodegradation | 2,4,5-TCP | Photocatalytic pretreatment | Effluent composition can be tuned to optimize subsequent bioreactor performance. | ebi.ac.uk |
Adsorptive and Filtration Techniques for Removal from Aqueous Streams
Adsorption is a widely used and effective physical method for removing organic contaminants like trichlorophenols from water. jksus.org It involves the accumulation of the pollutant molecules on the surface of a solid adsorbent material.
Activated Carbon Adsorption: Activated carbon is a highly effective adsorbent due to its large surface area, high adsorption capacity, and reactive surface. jksus.org It can be produced from various materials, including coconut husk and loosestrife. jksus.orgresearchgate.net Studies on the adsorption of 2,4,6-TCP onto activated carbon showed a high capacity of 457.9 mg/g at 30°C. jksus.org The adsorption process for 2,4,6-TCP typically follows pseudo-second-order kinetics, and the equilibrium data often fits well with the Langmuir or Temkin isotherm models. jksus.orgresearchgate.net
Biosorbents and Modified Adsorbents: In the search for more sustainable and cost-effective alternatives to conventional activated carbon, various biosorbents and modified materials are being explored. nih.gov Agricultural waste materials can be used to create adsorbents, a process known as biosorption. nih.gov
A composite material made from acid-activated eggshell powder and graphene oxide (AAES/GO) has been shown to effectively remove 2,4,6-TCP from water. nih.gov The removal is governed by chemisorption and π–π interactions between the contaminant and the adsorbent surface. nih.gov Optimal performance for this composite was observed at a pH of 6.5. nih.gov
Surfactant-modified bentonite (B74815) is another adsorbent used for removing 2,4,6-TCP from water and industrial effluents. researchgate.net The modification enhances the clay's ability to adsorb organic molecules.
Interactive Data Table: Adsorption of Trichlorophenols
| Adsorbent | Contaminant | Adsorption Capacity | Optimal Conditions/Kinetics | Reference |
|---|---|---|---|---|
| Activated Carbon | 2,4,6-TCP | 457.9 mg/g | Langmuir Isotherm, Pseudo-second-order kinetics. | jksus.org |
| Loosestrife-based Activated Carbon | 2,4,6-TCP | 367 mg/g | Temkin Isotherm, Pseudo-second-order kinetics, Exothermic process. | researchgate.net |
| Acid-activated Eggshell/Graphene Oxide (AAES/GO) | 2,4,6-TCP | 2.65 mg/g | Optimal pH 6.5, Temkin Isotherm, Pseudo-second-order kinetics. | nih.gov |
| Surfactant-modified Bentonite | 2,4,6-TCP | Not specified | Effective for wastewater treatment. | researchgate.net |
Future Research Directions and Emerging Trends in Phenol, 2,4,5 Trichloro , Formate Studies
Development of Sustainable Synthesis and Degradation Methodologies
Future research is poised to focus on developing greener methods for both the creation and breakdown of "Phenol, 2,4,5-trichloro-, formate (B1220265)."
Sustainable Synthesis: The synthesis of "Phenol, 2,4,5-trichloro-, formate" would likely involve the esterification of 2,4,5-trichlorophenol (B144370). Traditional synthesis methods for similar compounds often rely on hazardous reagents and produce significant waste. Future research could explore more environmentally benign approaches. For instance, the synthesis of 2,4,5-trichlorophenol itself can be achieved through the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791) or via a Sandmeyer-type reaction from 2,4,5-trichloroaniline. chemicalbook.com A patent for the synthesis of 2,4,6-trichlorophenol (B30397) highlights the use of mercaptoethylamine as a catalyst to improve yield and reduce byproducts, a strategy that could potentially be adapted. google.com The development of catalytic systems, potentially using biocatalysts or green catalysts, for the formylation of 2,4,5-trichlorophenol would be a significant step towards a more sustainable process.
Sustainable Degradation: The degradation of chlorinated phenols is a well-studied area, and these findings can inform future research on "this compound." It is plausible that the degradation of the formate ester would first involve hydrolysis to 2,4,5-trichlorophenol. Subsequently, the degradation pathways of 2,4,5-trichlorophenol become relevant.
The white-rot fungus Phanerochaete chrysosporium has been shown to rapidly mineralize 2,4,5-trichlorophenol through a series of peroxidase-catalyzed oxidative dechlorination reactions. nih.govnih.gov This process ultimately leads to the removal of all chlorine atoms before the aromatic ring is cleaved. nih.gov Other research has explored the use of photocatalysts, such as tungsten trioxide (WO3) nanoparticles, to facilitate the degradation of chlorophenols. researchgate.net Combining physical methods like pulse electric discharge with biological degradation has also shown synergistic effects in breaking down chlorinated phenols. su.se Future studies could investigate the direct degradation of "this compound" using these advanced oxidative and biological techniques, potentially offering more efficient and complete mineralization.
Advanced Spectroscopic and Imaging Techniques for In Situ Environmental Monitoring
The development of real-time, on-site monitoring techniques is crucial for understanding the environmental presence and fate of "this compound."
Emerging technologies are moving away from traditional laboratory-based analysis, which involves time-consuming sample collection and preparation. su.se Paper-based analytical devices (PADs) and microfluidic lab-on-a-chip systems are promising low-cost, portable solutions for the in-situ detection of chemical pollutants. su.se These devices can be designed to provide colorimetric or electrochemical readouts, making them user-friendly for on-site analysis. su.se
For more detailed analysis, portable spectroscopic techniques are being developed. Portable energy-dispersive X-ray fluorescence (EDXRF) spectrometers and in-situ gamma spectrometry have been used for the on-site characterization of contaminated sites. iaea.org While these are typically used for elemental analysis, their application in conjunction with other sensors could provide a more comprehensive picture of contamination.
Furthermore, passive sampling methods, such as Chemcatcher™ and Polar Organic Chemical Integrative Samplers (POCIS), offer a way to obtain time-weighted average concentrations of organic micropollutants in water bodies. nih.gov In-situ calibration of these samplers for "this compound" would be a key research direction to enable effective environmental monitoring. nih.gov
Integration of 'Omics' Technologies for Understanding Microbial Biotransformation
'Omics' technologies, including genomics, proteomics, and metabolomics, offer a powerful toolkit to unravel the microbial processes involved in the transformation of "this compound."
While specific 'omics' studies on this compound are not yet available, research on related chlorinated aromatic compounds provides a roadmap. For instance, studies on the degradation of 2,4,6-trichlorophenol have identified specific microbial genera, such as Ralstonia, Cupriavidus, Sphingomonas, and Mycobacterium, that are capable of degrading chlorophenols. mdpi.com 'Omics' approaches can be used to identify the key enzymes and metabolic pathways responsible for this degradation.
Future research could involve microcosm studies where microbial communities from contaminated environments are exposed to "this compound." Metagenomics could then be used to identify the microbial populations that thrive in its presence, while metatranscriptomics and metaproteomics could reveal the active genes and enzymes involved in its biotransformation. Metabolomics would be crucial for identifying the intermediate breakdown products, providing a complete picture of the degradation pathway. This knowledge is essential for developing effective bioremediation strategies.
Predictive Modeling for Long-Term Environmental Fate and Transport
Predictive modeling is an essential tool for forecasting the long-term environmental behavior of chemicals like "this compound."
Models can be developed to simulate the transport and fate of this compound in various environmental compartments, including soil, water, and air. These models would need to incorporate key physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient, as well as environmental parameters like soil type, water flow, and climate conditions.
Recent advancements in modeling include the development of computational models that can predict the spread of hazardous liquid leakages during transport, taking into account terrain, vegetation, and soil properties. mdpi.com Such models could be adapted to assess the potential impact of a spill of "this compound."
Furthermore, machine learning approaches are being used to predict intersection congestion to create more sustainable urban traffic management, showcasing the potential of predictive modeling in environmental science. researchgate.net Similar machine learning models could be trained on experimental data to predict the degradation rates and environmental persistence of "this compound" under different conditions.
Interdisciplinary Approaches in Environmental Risk Assessment and Management
A comprehensive understanding of the risks associated with "this compound" requires an interdisciplinary approach that integrates chemistry, toxicology, ecology, and environmental science.
The risk assessment process for this compound would follow established frameworks, such as those used for phthalate (B1215562) esters and other organic pollutants. frontiersin.orgnih.govresearchgate.net This involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Hazard Identification and Dose-Response Assessment: This would involve toxicological studies to determine the potential adverse effects of the compound on various organisms. Given the lack of data, initial assessments may rely on structure-activity relationships, comparing its potential toxicity to that of 2,4,5-trichlorophenol and other formate esters.
Exposure Assessment: This would involve the use of the monitoring techniques and predictive models described in the previous sections to estimate the concentrations of the compound in different environmental media and the potential for human and ecological exposure.
Risk Characterization: This final step would integrate the hazard and exposure data to estimate the probability of adverse effects occurring in exposed populations. The risk quotient (RQ) approach, which compares the measured or predicted environmental concentration to a predicted no-effect concentration, is a commonly used method. researchgate.net
Effective risk management will depend on the outcomes of this interdisciplinary assessment and could involve measures ranging from restrictions on its use to the development of specific remediation technologies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Phenol, 2,4,5-trichloro-, formate, and how can reaction efficiency be optimized experimentally?
- Methodological Answer : The compound is typically synthesized via esterification of 2,4,5-trichlorophenol with formyl chloride under anhydrous conditions. Optimization involves:
- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the formyl group .
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis or decarboxylation) .
- Purity Monitoring : Employ gas chromatography (GC) or HPLC to track reaction progress and adjust stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use - and -NMR to confirm esterification. Chlorine substituents cause deshielding (~7.5–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Look for C=O stretch (~1740 cm⁻¹) and C-O ester linkage (~1250 cm⁻¹). Chlorine substituents reduce symmetry, broadening peaks .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl or CO groups) .
- Validation : Compare spectra with deuterated analogs (e.g., Phenol-2,4,6-d₃) to resolve overlapping signals .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Chlorinated phenols are toxic and irritate mucous membranes .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., formyl chloride) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How do reaction mechanisms for this compound synthesis differ under acidic vs. nucleophilic conditions?
- Methodological Answer :
- Acidic Catalysis : Protonation of the hydroxyl group enhances electrophilicity, favoring formyl chloride attack. Kinetic studies (e.g., rate constants via UV-Vis) confirm this pathway .
- Nucleophilic Conditions : Use of DMAP (4-dimethylaminopyridine) shifts the mechanism to nucleophilic acyl substitution, reducing side-product formation .
Q. How can contradictory thermochemical data (e.g., ΔfH° values) for chlorinated phenols be resolved?
- Methodological Answer :
- Source Analysis : Cross-reference combustion calorimetry (e.g., Parks et al., 1954) with gas-phase measurements (e.g., Cox, 1961). Discrepancies arise from phase assumptions (solid vs. gas) .
- Computational Validation : Use Gaussian software to calculate ΔfH° via DFT (B3LYP/6-311+G(d,p)) and compare with experimental data .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Studies : Optimize geometry using B3LYP functional to analyze electron density maps. Focus on Cl substituents’ electron-withdrawing effects .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DCM vs. THF) to predict solubility and reaction kinetics .
Q. Which catalytic systems improve atom economy in greener syntheses of this compound?
- Methodological Answer :
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable solvent-free esterification, reducing waste .
- Heterogeneous Catalysts : Zeolite-supported acids (e.g., H-ZSM-5) enhance recyclability and reduce catalyst loadings .
Q. How can stability studies (e.g., thermal, photolytic) be designed to assess degradation pathways of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
